7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride

CAS No.: 216008-27-4

Cat. No.: VC6720791

Molecular Formula: C9H11ClN2O3

Molecular Weight: 230.65

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 216008-27-4 |

|---|---|

| Molecular Formula | C9H11ClN2O3 |

| Molecular Weight | 230.65 |

| IUPAC Name | 7-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride |

| Standard InChI | InChI=1S/C9H10N2O3.ClH/c12-11(13)8-1-2-9-7(5-8)6-10-3-4-14-9;/h1-2,5,10H,3-4,6H2;1H |

| Standard InChI Key | JPOYKDBNGXGUBX-UHFFFAOYSA-N |

| SMILES | C1COC2=C(CN1)C=C(C=C2)[N+](=O)[O-].Cl |

Introduction

Chemical Structure and Nomenclature

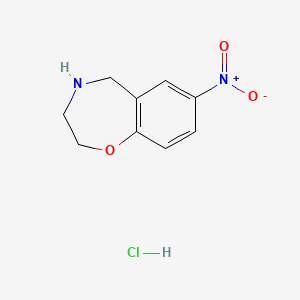

The compound’s IUPAC name, 7-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride, reflects its fused bicyclic structure:

-

A benzene ring fused to a seven-membered oxazepine ring.

-

A nitro group (-NO₂) at position 7 of the benzene ring.

-

Partial saturation in the oxazepine ring (2,3,4,5-tetrahydro).

-

A hydrochloride salt form, enhancing solubility and stability.

Molecular Formula: C₉H₁₁ClN₂O₃

Molecular Weight: 230.65 g/mol (calculated from free base C₉H₁₀N₂O₃, MW 194.19 g/mol , + HCl, MW 36.46 g/mol).

Structural Features

-

Benzoxazepine Core: Combines aromatic and heterocyclic motifs, enabling π-π stacking and hydrogen bonding .

-

Nitro Group: Electron-withdrawing properties influence electronic distribution and reactivity.

-

Hydrochloride Salt: Improves bioavailability by increasing aqueous solubility.

Synthesis and Manufacturing

Key Synthetic Route

The synthesis of 7-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride involves a two-stage reduction process starting from 7-nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one :

Stage 1: Borane Reduction

-

Reactants: 7-Nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one (0.99 g, 4.7 mmol) and borane-THF complex (1 M in THF, 19 ml, 19 mmol).

-

Conditions: Reflux in tetrahydrofuran (THF) for 4 hours.

-

Mechanism: Borane reduces the ketone to a secondary alcohol.

Stage 2: Acidic Hydrolysis

-

Reactants: Intermediate from Stage 1, hydrochloric acid (4 M, 7 ml).

-

Conditions: Reflux in THF/water at 0°C for 1 hour.

-

Workup: Neutralization with sodium hydrogen carbonate, extraction with ethyl acetate, and silica gel chromatography (eluent: chloroform:methanol 10:1 with 0.1% triethylamine).

Yield: 96% (0.88 g from 0.99 g starting material) .

Physicochemical Properties

Physical State and Solubility

-

Appearance: Pale yellow oil (free base) ; hydrochloride salt likely a crystalline solid.

-

Solubility:

Stability

-

Thermal Stability: Stable under reflux conditions (up to 100°C) .

-

pH Sensitivity: Free base neutralized by sodium hydrogen carbonate; hydrochloride salt stable in acidic conditions .

| Hazard Category | GHS Code | Precautionary Measures |

|---|---|---|

| Acute Oral Toxicity | H302 | Avoid ingestion |

| Skin Irritation | H315 | Wear protective gloves |

| Eye Irritation | H319 | Use safety goggles |

| Respiratory Irritation | H335 | Use in ventilated areas |

Comparative Analysis with Analogues

7-Methyl Derivative (CAS 1803612-10-3 )

| Property | 7-Nitro Derivative | 7-Methyl Derivative |

|---|---|---|

| Molecular Weight | 230.65 g/mol | 213.69 g/mol |

| Bioactivity | Anticancer potential | CNS modulation |

| Solubility | Higher in water (HCl salt) | Lower (free base) |

2,3-Dihydro-7-nitro-2-oxo-5-phenyl-1H-1,4-benzodiazepine-3-carboxylic Acid

-

Structural Difference: Benzodiazepine core vs. benzoxazepine.

-

Activity: Anxiolytic effects via GABA receptors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume